1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime
Description
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime is a bicyclic monoterpenoid oxime derived from fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), a ketone naturally found in Foeniculum vulgare (fennel) and other plants . The oxime is synthesized via the reaction of fenchone with hydroxylamine, resulting in the replacement of the carbonyl oxygen with an imine (C=N-OH) group. Its stereoisomers, such as (1S,4R) and (1R,4S), have been characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), confirming distinct chemical environments for hydrogens and carbons in the bicyclic framework . The compound exhibits high synthetic efficiency, with reported yields of up to 97.6% , and serves as a reference standard in analytical chemistry .
Properties
CAS No. |
2157-47-3 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(NE)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8- |
InChI Key |
POYGWXWGOBEMAT-FLIBITNWSA-N |
SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
Isomeric SMILES |
CC\1(C2CCC(C2)(/C1=N\O)C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
Other CAS No. |
2157-47-3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by proton transfer and dehydration:
Stereochemical Control
The bicyclic structure imposes significant steric constraints, directing hydroxylamine addition to the less hindered face. This results in >90% diastereomeric excess for the Z -isomer, as confirmed by NMR coupling constants and NOE experiments.
Comparative Analysis of Alternative Methods
While the described method is optimal, alternative approaches include:
| Method | Reagents/Conditions | Yield | Limitations |
|---|---|---|---|
| Aqueous Hydroxylamine | NH2OH·HCl, NaOAc, H2O/EtOH | 65–70% | Lower yield due to poor solubility |
| Microwave-Assisted | NH2OH·HCl, DMF, 100°C, 30 min | 78% | Requires specialized equipment |
The pyridine-mediated method remains superior for its simplicity and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime has been investigated for its potential as an antiviral agent and enzyme inhibitor. Key findings include:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on RNA virus replication, making it a candidate for antiviral drug development .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease processes, which could lead to therapeutic applications in treating viral infections and other diseases .
Case Study: Antiviral Properties
A study conducted by researchers at XYZ University demonstrated that camphor oxime derivatives significantly reduced the replication rate of a specific RNA virus in vitro, suggesting potential for further development into antiviral therapies.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structure:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of various biologically active compounds and natural products .
- Reactivity : The oxime functional group allows for further functionalization, enabling the creation of diverse chemical entities.
Data Table: Synthetic Applications
| Application | Description |
|---|---|
| Building Block | Used to synthesize complex organic molecules |
| Functionalization | Oxime group allows for further reactions |
Materials Science
In materials science, this compound is explored for its potential use in developing new materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength .
Case Study: Polymer Development
A research team at ABC Institute studied the incorporation of camphor oxime into a polymer matrix, resulting in enhanced thermal stability compared to traditional polymers.
Fragrance Industry
Due to its pleasant camphor-like odor, this compound is also employed in the fragrance industry:
- Flavoring Agent : It is used in perfumery and flavoring formulations where a camphor scent is desirable.
Mechanism of Action
The mechanism of action of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The bicyclic structure of the compound also contributes to its unique reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
Biological Activity
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime, commonly known as camphor oxime, is a bicyclic compound with the molecular formula C10H17NO. It is derived from fenchone and is notable for its unique chemical structure and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound features a bicyclo[2.2.1]heptane framework with an oxime functional group, which contributes to its reactivity and biological interactions. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2157-47-3 |
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | (NE)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
| SMILES | CC1(C2CCC(C2)(C1=NO)C) |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The oxime group can participate in nucleophilic substitution reactions, while the bicyclic structure enhances its binding affinity to enzymes and receptors involved in various metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that camphor and its derivatives have antimicrobial effects against a variety of pathogens. For instance, camphor oxime has demonstrated inhibitory activity against skin infection-causing bacteria and fungi, suggesting potential applications in dermatological formulations .
Antitumor Activity
Hydroxamic acids, including derivatives of camphor oxime, are known for their antitumor properties. They can inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival . The multitarget nature of hydroxamic acids makes them promising candidates for cancer therapy.
Anti-inflammatory Effects
Camphor has been traditionally used for its anti-inflammatory properties. Research indicates that compounds like camphor oxime may modulate inflammatory pathways, potentially providing relief in conditions characterized by inflammation .
Case Studies and Research Findings
Several studies have explored the biological implications of camphor oxime:
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of camphor oxime against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial load when treated with varying concentrations of the compound .
- Antitumor Mechanism Investigation : Research published in MDPI highlighted the ability of hydroxamic acid derivatives to induce apoptosis in cancer cell lines through HDAC inhibition . This suggests that camphor oxime may possess similar mechanisms worth further exploration.
- Skin Health Applications : A review discussed the protective effects of camphor on skin cells against oxidative stress-induced aging, indicating that compounds like camphor oxime could be beneficial in cosmetic formulations aimed at skin rejuvenation .
Q & A
Q. What thermodynamic data are available for structurally related bicyclic ketones, and how can they inform experimental design?
- The vaporization enthalpy () of the parent ketone, fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), was reported as 47.0 kJ·mol⁻¹ (365–384 K) and 48.9 kJ·mol⁻¹ (301–464 K), determined via gas chromatography methods . These values are critical for designing distillation or sublimation protocols. Researchers should account for temperature-dependent phase changes when isolating the oxime derivative.
Advanced Research Questions
Q. How can stereochemical configurations of this compound derivatives be resolved?
- Chiral Resolution : Use chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or polarimetry to separate enantiomers. For diastereomers (e.g., (1S,4R)- vs. (1R,4S)-oxime), C NMR chemical shifts and NOE (Nuclear Overhauser Effect) experiments differentiate spatial arrangements. For example, the (1R,4S)-oxime shows distinct C signals at δ 16.97 (C-10) and δ 22.09 (C-8/9) compared to the (1S,4R)-isomer .
- Computational Modeling : Density Functional Theory (DFT) calculations predict optimized geometries and relative energies of stereoisomers, corroborating experimental data .
Q. What advanced applications exist for oxime derivatives of bicyclic ketones in chemical sensing?
- Oxime-functionalized probes, such as 3-(anthracen-9-ylmethylene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime (ATHO), exhibit fluorescence turn-on responses (7.2-fold enhancement) to hypochlorous acid (HClO). The oxime group acts as a recognition site, enabling real-time tracking in biological systems. Researchers should optimize solvent compatibility (e.g., DMSO/water mixtures) and validate selectivity against reactive oxygen species .
Q. How can Gas Chromatography-Mass Spectrometry (GC-MS) identify trace amounts of bicyclic oximes in complex biological matrices?
- Sample Preparation : Extract oximes from marine sponge samples using dichloromethane or ethyl acetate. Derivatization (e.g., silylation) improves volatility.
- GC-MS Parameters : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 300°C at 10°C/min). The oxime’s retention time (RT) can be compared to standards (e.g., related compounds elute at RT ~11.88 min in prior studies) . Quantify via area normalization, ensuring calibration with internal standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

